![molecular formula C23H28N2OS B2793013 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034476-70-3](/img/structure/B2793013.png)

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

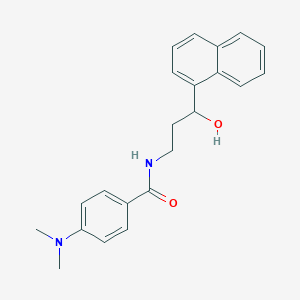

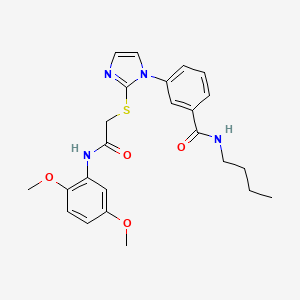

The compound is a complex organic molecule that contains several functional groups, including a tetrahydrothiophene, a piperidine, and a biphenyl . These groups are common in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . It also contains a biphenyl group, which can contribute to the compound’s rigidity and may impact its binding to biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the piperidine ring could make the compound basic, and the biphenyl group could increase its hydrophobicity .Applications De Recherche Scientifique

Molecular Interactions and Receptor Binding

The compound is structurally related to SR141716A, a potent and selective antagonist for the CB1 cannabinoid receptor, highlighting its relevance in studying receptor-ligand interactions. Research on SR141716A has shed light on its conformational behavior and interaction with the CB1 receptor, providing a basis for understanding how similar compounds might interact with biological targets (Shim et al., 2002).

Structural Analogues and SAR Studies

Structural analogues of cannabinoid receptor antagonists, including the biarylpyrazole SR141716A, have been explored to characterize the cannabinoid receptor binding sites and to develop pharmacological probes. These studies help in understanding the structural requirements for potent and selective activity at the CB1 receptor, which can be crucial for designing compounds with desired therapeutic profiles (Lan et al., 1999).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of N,S-containing heterocycles, demonstrating methodologies that could be applicable to the synthesis of compounds like "N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide". These synthetic approaches provide insights into creating complex molecules for further biological and chemical studies (Dotsenko et al., 2012).

Bioactivity Studies

The compound's structural relation to known CB1 receptor antagonists implies potential applications in studying anti-obesity effects, as observed with the cannabinoid CB1 receptor antagonist AM-251 in diet-induced obese mice. Such studies are valuable for understanding the role of cannabinoid receptors in metabolic processes and developing therapeutic agents for obesity (Hildebrandt et al., 2003).

Mécanisme D'action

Target of Action

The primary targets of this compound are yet to be definitively identified. It’s worth noting that similar compounds with a piperidine core structure have been found to exhibit selectivity for resistant strains ofPlasmodium falciparum , suggesting potential antimalarial activity.

Mode of Action

Based on the structure and the known activity of similar compounds, it may interact with its targets by binding to specific sites, thereby inhibiting their function . This could lead to changes in cellular processes, such as disruption of essential biochemical pathways.

Biochemical Pathways

Given the potential antimalarial activity, it may interfere with the life cycle of thePlasmodium parasite, disrupting its ability to reproduce and survive within the host .

Pharmacokinetics

The presence of the piperidine ring and the biphenyl group could potentially influence its pharmacokinetic profile, affecting its absorption and distribution within the body, its metabolic stability, and its rate of excretion .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be dependent on its specific targets and mode of action. If it does indeed exhibit antimalarial activity, the result of its action could be the inhibition of Plasmodium growth and survival, potentially leading to a reduction in malaria symptoms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. Furthermore, the physiological environment within the host (e.g., the presence of other drugs, the host’s immune response) can also impact the compound’s efficacy .

Propriétés

IUPAC Name |

4-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2OS/c26-23(21-8-6-20(7-9-21)19-4-2-1-3-5-19)24-16-18-10-13-25(14-11-18)22-12-15-27-17-22/h1-9,18,22H,10-17H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHRHJYWVHJRMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4CCSC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(9H-purin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2792930.png)

![N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-fluorobenzamide](/img/structure/B2792932.png)

![2-Cyclohexyl-N-[1-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B2792935.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2792937.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2792938.png)

![1-[4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2792939.png)

![5-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2792952.png)